6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine, fluorine, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: Radical reactions can be employed for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine include:
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure. The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3BrF4N2 |
---|---|
Molecular Weight |
283.02 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H3BrF4N2/c9-4-1-2-5-14-6(8(11,12)13)7(10)15(5)3-4/h1-3H |
InChI Key |
AHJPYHZWYIEHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(F)(F)F |
Origin of Product |
United States |
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